3-(3,5-Dihydroxyphenyl)propanoic acid

Catalog No.
S564570
CAS No.
26539-01-5
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,5-Dihydroxyphenyl)propanoic acid

CAS Number

26539-01-5

Product Name

3-(3,5-Dihydroxyphenyl)propanoic acid

IUPAC Name

3-(3,5-dihydroxyphenyl)propanoic acid

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,10-11H,1-2H2,(H,12,13)

InChI Key

ITPFIKQWNDGDLG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1O)O)CCC(=O)O

Synonyms

3,5-dihydroxyphenylpropionic acid

Canonical SMILES

C1=C(C=C(C=C1O)O)CCC(=O)O

The exact mass of the compound 3-(3,5-Dihydroxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA), CAS 26539-01-5, is a specialized phenolic acid characterized by a propanoic acid side chain attached to a 3,5-dihydroxy-substituted phenyl ring. This substitution pattern, analogous to a resorcinol core, distinguishes it from the more common 3,4-dihydroxy (catechol) isomers. Its primary value in procurement lies in its specific reactivity as a synthetic building block and its distinct bioactivity profile, which is directly influenced by the meta-positioning of its hydroxyl groups. This compound is a known metabolite of alkylresorcinols, which are found in whole grains, and serves as a biomarker for their consumption.

Substituting 3-(3,5-Dihydroxyphenyl)propanoic acid with its common 3,4-dihydroxy isomer or with simpler phenols like phloroglucinol is often unfeasible in practice. The 3,5-dihydroxy (resorcinol-type) configuration provides a different redox potential and reaction mechanism compared to the 3,4-dihydroxy (catechol-type) structure, which is more prone to oxidation into reactive quinones. This structural difference is critical in applications requiring controlled reactivity and long-term stability. Furthermore, the three-carbon propanoic acid side chain provides a flexible, nucleophilic linker essential for specific polymerization reactions and for achieving target molecule geometries in multi-step synthesis, a feature absent in simpler analogs like 3,5-dihydroxybenzoic acid.

Differentiated Tyrosinase Inhibition Profile Compared to Isomers and Benchmarks

In the context of enzyme inhibition for cosmetic and food preservation applications, different isomers of dihydroxyphenylpropanoic acid show markedly different potencies. For example, the 2,4-DHPPA isomer is a potent competitive inhibitor of tyrosinase with an IC50 of 3.02 μM. While direct head-to-head data for the 3,5-isomer is less common, structure-activity relationships in phenolic compounds show that inhibitory activity is highly sensitive to the hydroxyl substitution pattern. This makes the choice of isomer a critical procurement decision, as substituting one for another would lead to drastic and unpredictable changes in final product efficacy.

Evidence DimensionMushroom Tyrosinase Inhibition (IC50)
Target Compound DataActivity is highly structure-dependent; specific quantitative data for the 3,5-isomer is needed for direct comparison.
Comparator Or Baseline3-(2,4-Dihydroxyphenyl)propanoic acid: 3.02 μM. Kojic Acid (benchmark inhibitor): IC50 values typically range from 13.14 μg/mL to 50.06 μg/mL depending on assay conditions.
Quantified DifferenceThe 2,4-isomer is shown to be a potent inhibitor in the low micromolar range, highlighting the significant performance variance between isomers.
ConditionsIn vitro mushroom tyrosinase inhibition assay using L-Tyrosine and DL-DOPA as substrates.

For formulators developing skin lightening or anti-browning products, selecting the correct isomer is critical for achieving the target inhibitory effect and avoiding costly batch failures.

Enabling Functionality for Bio-Based Polybenzoxazine Synthesis

The propanoic acid group of phenylpropanoic acids is a key processability feature, enabling them to functionalize other molecules via esterification. In a direct comparison of utility, the closely related analog 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) was successfully used as a renewable building block to introduce phenolic groups onto polyethylene glycol (PEG) via solvent-free Fischer esterification. These new phenolic-terminated PEGs were then used to synthesize bio-based benzoxazine monomers. This demonstrates a key procurement advantage: the propanoic acid tail acts as a handle to covalently bond the stable phenolic core to other polymers, a route not possible with simple phenols like resorcinol or phloroglucinol.

Evidence DimensionSuitability as a functionalizing agent for polymer synthesis
Target Compound DataThe 3,5-dihydroxy structure provides two hydroxyls for subsequent benzoxazine ring formation, while the propanoic acid enables initial esterification.
Comparator Or BaselinePhloretic acid (4-hydroxy isomer) successfully used to functionalize PEG-400 and PEG-2000 for benzoxazine synthesis. Phenol (standard industrial precursor) requires different, often harsher, reaction conditions.
Quantified DifferenceThis synthetic route provides a pathway to almost 100% bio-based benzoxazine end-capped molecules without the need for solvents or complex purification.
ConditionsSolvent-free Fischer esterification followed by reaction with furfurylamine.

This compound is a procurement-enabling material for creating advanced, bio-based polymers, offering a clear synthetic pathway that simpler phenols or benzoic acid analogs cannot provide.

Development of Isomer-Specific Cosmeceutical and Food Preservative Formulations

This compound is the right choice for R&D efforts targeting enzyme inhibition where the specific 3,5-dihydroxy substitution pattern is hypothesized to provide a unique binding affinity or stability profile compared to benchmark inhibitors like Kojic acid or other phenolic acid isomers. Its use is justified when standard catechol-type or resorcinol-type inhibitors fail to meet specific performance or stability targets.

Synthesis of Novel Bio-Based Resins and Functional Polymers

As a bifunctional monomer, this compound is well-suited for creating specialty polymers. The propanoic acid group allows for its incorporation into polyester backbones, while the two hydroxyl groups on the phenyl ring remain available for subsequent cross-linking or functionalization, such as in the formation of polybenzoxazines. This makes it a strategic choice for producing thermosets with tailored thermal and mechanical properties derived from a renewable resource.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26539-01-5

Wikipedia

3,5-Dihydroxyphenylpropionoic acid

Dates

Last modified: 08-15-2023

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